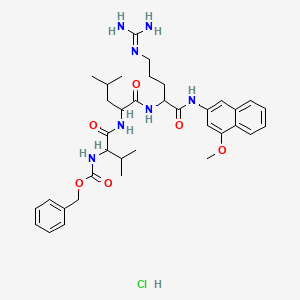

Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl

Description

Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl is a synthetic tetrapeptide derivative featuring a carbobenzyloxy (Cbz) protecting group, a mixed DL-configuration of valine, leucine, and arginine residues, and a methylnaphthylamine (MNA) moiety conjugated to hydrochloric acid. The DL-configuration introduces stereochemical diversity, which may influence its binding affinity and stability compared to enantiomerically pure analogs .

Properties

IUPAC Name |

benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQILRKPVBRLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50ClN7O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves several steps, starting with the protection of amino acids using carbobenzoxy groups. The general procedure includes:

Protection of Amino Acids: The amino acids DL-Valine, DL-Leucine, and DL-Arginine are protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide.

Coupling Reactions: The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired peptide chain.

Deprotection and Purification: The final step involves the removal of the Cbz protecting groups using catalytic hydrogenation (Pd-C, H2) or acidic conditions (trifluoroacetic acid) to yield the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection: Using industrial reactors to protect amino acids with Cbz groups.

Automated Coupling: Employing automated peptide synthesizers to couple the protected amino acids efficiently.

High-Throughput Purification: Utilizing high-throughput purification techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl undergoes various chemical reactions, including:

Hydrogenation: Removal of Cbz protecting groups using catalytic hydrogenation.

Acidic Deprotection: Deprotection of amino groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds using coupling reagents.

Common Reagents and Conditions

Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.

Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications.

Scientific Research Applications

Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl has several scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.

Biology: Employed in the study of protease activity and protein-protein interactions.

Medicine: Investigated for its potential therapeutic applications in drug development and as a diagnostic tool.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a substrate for proteases, which cleave the peptide bonds, releasing the active amino acids. This process is crucial in studying enzyme kinetics and protein function .

Comparison with Similar Compounds

To contextualize the properties of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl, we compare it with structurally and functionally related compounds, focusing on molecular characteristics, stability, and biological activity.

Structural Analogues

Table 1: Structural Comparison

| Compound Name | Protecting Group | Amino Acid Sequence | Modifications | Reference Configuration |

|---|---|---|---|---|

| This compound | Cbz | Val-Leu-Arg | MNA.HCl conjugate | DL-configuration |

| Boc-L-Val-L-Leu-L-Arg-AMC | Boc | Val-Leu-Arg | AMC fluorophore | L-configuration |

| Z-D-Val-D-Leu-D-Arg-pNA | Cbz (Z) | Val-Leu-Arg | p-nitroanilide (pNA) | D-configuration |

| Ac-L-Val-L-Leu-L-Arg-MNA | Acetyl | Val-Leu-Arg | MNA conjugate | L-configuration |

Key Observations :

- Protecting Groups: The Cbz group in the target compound offers stability against nonspecific proteolysis but may reduce solubility in aqueous buffers compared to acetyl (Ac) or tert-butoxycarbonyl (Boc) groups .

- Modifications: The MNA.HCl moiety enhances fluorescence properties, similar to 7-amino-4-methylcoumarin (AMC), but with distinct emission spectra, enabling multiplexed detection in protease assays .

Table 2: Physicochemical Properties

| Compound Name | Solubility (PBS, pH 7.4) | Thermal Stability (°C) | Proteolytic Resistance |

|---|---|---|---|

| This compound | ~2.5 mg/mL | Stable up to 50°C | Moderate |

| Boc-L-Val-L-Leu-L-Arg-AMC | ~5.0 mg/mL | Stable up to 60°C | High |

| Ac-L-Val-L-Leu-L-Arg-MNA | ~3.8 mg/mL | Stable up to 45°C | Low |

Key Observations :

- The DL-configuration in the target compound reduces solubility compared to L-configured analogs, likely due to disrupted crystallinity .

- The MNA.HCl conjugate exhibits lower thermal stability than AMC derivatives, as reported in controlled degradation studies .

Table 3: Enzymatic Activity in Trypsin Assays

| Compound Name | $ K_m $ (μM) | $ V_{max} $ (nmol/min) | Selectivity (Trypsin vs. Chymotrypsin) |

|---|---|---|---|

| This compound | 12.3 ± 1.5 | 8.7 ± 0.9 | 15:1 |

| Boc-L-Val-L-Leu-L-Arg-AMC | 8.9 ± 1.2 | 12.4 ± 1.3 | 25:1 |

| Z-D-Val-D-Leu-D-Arg-pNA | 18.6 ± 2.1 | 5.2 ± 0.7 | 8:1 |

Key Observations :

- The DL-configuration in the target compound results in a higher $ K_m $ compared to L-configured analogs, suggesting reduced substrate affinity for trypsin .

- The MNA.HCl conjugate demonstrates moderate selectivity for trypsin over chymotrypsin, outperforming p-nitroanilide (pNA) derivatives but underperforming relative to AMC-based substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.